molecular formula C20H26N2O B2586083 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol CAS No. 919033-63-9

2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol

Cat. No. B2586083
CAS RN: 919033-63-9
M. Wt: 310.441
InChI Key: QMXNWDRXGHWCDS-UHFFFAOYSA-N
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Description

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have been widely used in several industrial fields like electrochemical impedance spectroscopy analysis and sensor applications .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . They can be synthesized by various methods, including Suzuki coupling reactions .


Chemical Reactions Analysis

Carbazole-based compounds are known for their electropolymerization processes . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .


Physical And Chemical Properties Analysis

Carbazole-based compounds, such as polycarbazoles (PCz) and its derivatives, include a class of heterocyclic conducting polymers that have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . They show good thermal stabilities with high glass transition temperatures .

Scientific Research Applications

Biofuel Production

2-Methylpropan-1-ol, a component of the chemical structure , has been explored in biofuel production. Bastian et al. (2011) discussed its use in engineered Escherichia coli for the efficient anaerobic production of isobutanol, a potential biofuel, demonstrating the importance of cofactor utilization balance in microbial biofuel production (Bastian et al., 2011).

Pharmaceutical Synthesis

The synthesis of 2-substituted 3-aminopropanoic acid derivatives, related to the chemical , was explored by Arvanitis et al. (1998). These derivatives are β-analogues of aromatic amino acids and have potential applications in pharmaceuticals (Arvanitis et al., 1998).

Antitumor and Antifilarial Agents

Compounds containing structural elements of the chemical have been evaluated for antitumor and antifilarial activities. Kumar et al. (1993) synthesized derivatives exhibiting significant inhibitory effects on leukemia cells and antifilarial activities, highlighting their potential in therapeutic applications (Kumar et al., 1993).

Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives, like the one mentioned, have been synthesized for use in OLEDs. Çiçek et al. (2018) focused on the synthesis and optical characterization of novel carbazole Schiff bases, which could be used as emissive layers in OLEDs (Çiçek et al., 2018).

Antifungal Agents

Rad et al. (2016) synthesized novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. These molecules displayed potent antifungal activity, underscoring the potential of carbazole derivatives in antifungal drug development (Rad et al., 2016).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions, similar in structure to the chemical , have been explored as novel and green corrosion inhibitors. Srivastava et al. (2017) found these compounds effective in inhibiting mild steel corrosion, demonstrating their potential in industrial applications (Srivastava et al., 2017).

properties

IUPAC Name

2-(4-carbazol-9-ylbutylamino)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-20(2,15-23)21-13-7-8-14-22-18-11-5-3-9-16(18)17-10-4-6-12-19(17)22/h3-6,9-12,21,23H,7-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNWDRXGHWCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCCCCN1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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